EN300-26685199

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

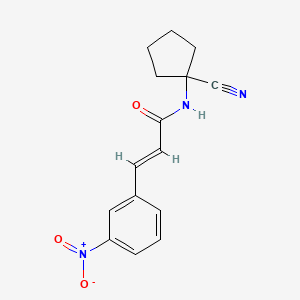

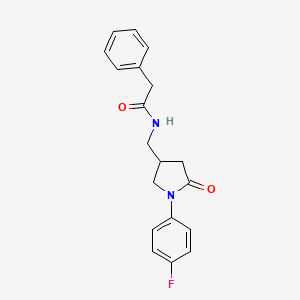

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.

Mecanismo De Acción

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide exerts its pharmacological effects by selectively activating the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, brain, and immune cells. Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and downstream signaling pathways. This results in a variety of cellular responses, including decreased heart rate, vasodilation, and reduced inflammation.

Biochemical and Physiological Effects:

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including reducing heart rate, improving cardiac function, reducing neuronal damage, improving cognitive function, and reducing inflammation. These effects are mediated by the selective activation of the A1 adenosine receptor and the subsequent inhibition of adenylyl cyclase and downstream signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide has several advantages for lab experiments, including its high purity, stability, and selectivity for the A1 adenosine receptor. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Direcciones Futuras

There are several future directions for the research on (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide, including the development of more potent and selective A1 adenosine receptor agonists, the optimization of the synthesis method to reduce the cost and increase the yield of the compound, and the exploration of its potential therapeutic applications in other diseases, such as cancer and metabolic disorders. In addition, further studies are needed to elucidate the underlying mechanisms of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide's pharmacological effects and to identify potential drug targets and biomarkers for its clinical use.

Métodos De Síntesis

(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide can be synthesized by the reaction of 1-cyanocyclopentene with 3-nitrocinnamaldehyde in the presence of a base, followed by reduction of the resulting enamine with sodium borohydride. The final product is obtained by purification using column chromatography. The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide has been optimized to achieve high yields and purity, making it a suitable compound for further research.

Aplicaciones Científicas De Investigación

- EN300-26685199 ha demostrado una actividad anticancerígena prometedora en estudios preclínicos. Los investigadores han estudiado sus efectos en varias líneas celulares cancerosas, incluidas las de cáncer de mama, pulmón y colon. Los estudios mecanísticos sugieren que interfiere con la progresión del ciclo celular, induce la apoptosis e inhibe la angiogénesis .

- La inflamación juega un papel crucial en diversas enfermedades. This compound ha sido estudiado por sus efectos antiinflamatorios. Modula vías inflamatorias clave, como NF-κB y COX-2, lo que lo convierte en un candidato potencial para el manejo de afecciones inflamatorias .

- This compound muestra propiedades neuroprotectoras en modelos animales. Los investigadores han explorado su potencial en la enfermedad de Alzheimer, la enfermedad de Parkinson y otros trastornos neurodegenerativos. Puede mejorar la supervivencia neuronal y reducir el estrés oxidativo .

- El manejo del dolor sigue siendo un área crítica de investigación. This compound ha sido evaluado por sus efectos analgésicos. Interactúa con los receptores opioides y puede ofrecer una alternativa a los analgésicos tradicionales .

- This compound exhibe actividad antimicrobiana contra bacterias grampositivas y gramnegativas. Los investigadores han investigado su potencial como un nuevo antibiótico o como terapia adyuvante para combatir patógenos resistentes a los medicamentos .

- This compound ha sido estudiado en el contexto de las enfermedades cardiovasculares. Puede proteger contra la lesión isquémica, reducir el estrés oxidativo y mejorar la función endotelial. Estas propiedades lo hacen relevante para la investigación sobre la salud del corazón .

Potencial Anticancerígeno

Propiedades Antiinflamatorias

Neuroprotección y Enfermedades Neurodegenerativas

Actividad Analgésica

Aplicaciones Antimicrobianas

Salud Cardiovascular

Propiedades

IUPAC Name |

(E)-N-(1-cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-11-15(8-1-2-9-15)17-14(19)7-6-12-4-3-5-13(10-12)18(20)21/h3-7,10H,1-2,8-9H2,(H,17,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOTVXMSZAVERB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2574114.png)

![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)

![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)

![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)